molecular formula C9H14ClN3O2 B13036895 Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride

Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride

Cat. No.: B13036895
M. Wt: 231.68 g/mol
InChI Key: HIYISCVZIWXLOR-UHFFFAOYSA-N
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Description

ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The imidazo[4,5-c]pyridine structure is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours . This method is straightforward and yields the desired imidazo[4,5-c]pyridine derivative efficiently.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted imidazo[4,5-c]pyridine derivatives, which can have different biological activities and properties.

Scientific Research Applications

ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. For example, it may inhibit kinases or modulate GABA receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL is unique due to its specific imidazo[4,5-c]pyridine core, which provides distinct biological activities and interactions with molecular targets

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-7-6(3-4-10-8)11-5-12-7;/h5,8,10H,2-4H2,1H3,(H,11,12);1H

InChI Key

HIYISCVZIWXLOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)NC=N2.Cl

Origin of Product

United States

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